Bupivacaine Hydrochloride is a long-acting, amide-type local anesthetic. Bupivicaine reversibly binds to specific sodium ion channels in the neuronal membrane, resulting in a decrease in the voltage-dependent membrane permeability to sodium ions and membrane stabilization; inhibition of depolarization and nerve impulse conduction; and a reversible loss of sensation.
A widely used local anesthetic agent.
Bupivacaine hydrochloride
CAS No.: 18010-40-7
Cat. No.: VC21336050
Molecular Formula: C18H29ClN2O
Molecular Weight: 324.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 18010-40-7 |
---|---|
Molecular Formula | C18H29ClN2O |
Molecular Weight | 324.9 g/mol |
IUPAC Name | 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H |
Standard InChI Key | SIEYLFHKZGLBNX-UHFFFAOYSA-N |
SMILES | CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl |
Canonical SMILES | CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl |
Appearance | White Solid |
Melting Point | 249-251°C |
Chemical Structure and Properties
Bupivacaine hydrochloride is chemically described as 2-piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, monohydrochloride, monohydrate . It belongs to the amide group of local anesthetics and features a distinctive molecular structure that contributes to its prolonged duration of action.
Physical and Chemical Characteristics
Bupivacaine hydrochloride presents as a white crystalline powder that is freely soluble in 95 percent ethanol, soluble in water, and slightly soluble in chloroform or acetone . Its physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Bupivacaine Hydrochloride
Property | Value |
---|---|
Chemical Formula | C₁₈H₂₈N₂O·HCl·H₂O |
Molecular Weight | 342.91 g/mol |
IUPAC Name | 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrate hydrochloride |
Melting Point | 107 to 108 °C (225 to 226 °F) |
Appearance | White crystalline powder |
Solubility | Freely soluble in 95% ethanol, soluble in water, slightly soluble in chloroform/acetone |
pH (in solution) | Between 4.0 and 6.5 (varies by formulation) |
Pharmacological Mechanism of Action
Bupivacaine hydrochloride acts primarily on the neuronal cell membrane to produce its anesthetic effects through several mechanisms that collectively inhibit nerve signal transmission.
Neural Blockade Mechanism
Bupivacaine blocks the generation and conduction of nerve impulses through multiple mechanisms :
-
Increasing the threshold for electrical excitation in the nerve
-
Slowing the propagation of the nerve impulse
-
Reducing the rate of rise of the action potential
This blockade affects nerve fibers differentially based on their diameter, myelination, and conduction velocity . The progression of anesthesia follows a predictable clinical pattern with sequential loss of nerve function: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone .
Combination with Vasoconstrictors
When formulated with epinephrine (typically at a concentration of 1:200,000), the vasoconstrictor properties slow absorption of bupivacaine into the general circulation, thus prolonging the duration of active tissue concentration and extending the anesthetic effect . This combination provides several clinical advantages, particularly for procedures requiring extended periods of anesthesia.
Pharmacokinetics
The pharmacokinetic profile of bupivacaine hydrochloride is critical to understanding both its clinical effects and potential for toxicity.
Absorption and Distribution
Systemic absorption of bupivacaine depends on several factors including the dose, route of administration, vascularity of the injection site, and use of a vasoconstrictor . Once absorbed, bupivacaine demonstrates high protein binding (approximately 95%) , which influences its distribution throughout the body.
Parameter | Value |
---|---|
Protein Binding | 95% |
Onset of Action | Within 15 minutes |
Duration of Action | 2 to 8 hours |
Elimination Half-life | 3.1 hours (adults), 8.1 hours (neonates) |
Metabolism | Hepatic via conjugation with glucuronic acid |
Excretion | Primarily renal (4-10% unchanged) |
Bioavailability | Not applicable (parenteral administration) |
Dose-Response Relationship
Clinical studies have demonstrated dose-proportionality for bupivacaine hydrochloride within recommended dose ranges. Research indicates that both Cmax (maximum plasma concentration) and AUC (area under the curve) increase linearly with dose when administered within clinical parameters . This dose-linearity is an important consideration for clinicians when determining appropriate dosing regimens.
Clinical Applications
Bupivacaine hydrochloride has established utility across numerous clinical scenarios requiring local or regional anesthesia.
Indications
The primary clinical indications for bupivacaine hydrochloride include:
-
Local infiltration anesthesia
-
Peripheral nerve blocks
-
Epidural anesthesia and analgesia
-
Caudal anesthesia
-
Retrobulbar anesthesia for ophthalmic procedures
Formulations and Delivery Systems
Bupivacaine hydrochloride is available in various formulations to accommodate different clinical needs:
Table 3: Available Formulations of Bupivacaine Hydrochloride
Formulation | Concentration | Features | Primary Use |
---|---|---|---|
Plain Solution | 2.5 mg/mL (0.25%), 5 mg/mL (0.5%), 7.5 mg/mL (0.75%) | Without epinephrine | Local infiltration, nerve blocks, epidural |
With Epinephrine | 2.5 mg/mL, 5 mg/mL with 0.005 mg/mL epinephrine | Extended duration | Local infiltration, nerve blocks, epidural |
Single-dose Vials | Various concentrations | No preservatives | All indications |
Multiple-dose Vials | Various concentrations | Contains methylparaben | Local infiltration, nerve blocks |
Implantable Formulations | Xaracoll (bupivacaine implant) | Extended release | Post-surgical pain management |
Novel Delivery Systems
Recent innovations include extended-release formulations such as the bupivacaine implant (Xaracoll), which was approved for medical use in the United States in August 2020 . Clinical trials have demonstrated that a 300 mg bupivacaine implant provides statistically significant reductions in post-surgical pain intensity compared to placebo following procedures such as abdominoplasty .
Systemic Effects
While bupivacaine hydrochloride produces primarily localized effects when used appropriately, its systemic absorption can lead to effects on major organ systems.
Cardiovascular Effects
-
Depression of cardiac conduction and excitability
-
Potential for atrioventricular block
-
Risk of ventricular arrhythmias
-
Cardiac arrest in severe cases
-
Decreased myocardial contractility and peripheral vasodilation leading to reduced cardiac output and hypotension
Research suggests that these cardiovascular effects are more likely to occur after unintentional intravascular injection of bupivacaine, emphasizing the importance of careful administration techniques and incremental dosing .
Central Nervous System Effects
Following systemic absorption, bupivacaine can produce both CNS stimulation and depression, which typically occur in a biphasic pattern :
-
Initial excitatory phase: Restlessness, tremors, shivering, potentially progressing to convulsions
-
Secondary depressive phase: CNS depression, coma, and potentially respiratory arrest
Comparative Pharmacokinetics
Research comparing the pharmacokinetics of standard bupivacaine hydrochloride formulations with extended-release preparations provides important insights for clinical application.
Extended-Release Formulations
Studies comparing the AUC (area under the curve) values between standard bupivacaine hydrochloride and extended-release formulations demonstrate interesting pharmacokinetic differences. Research indicates that the highest observed bupivacaine AUCinf exposure for one extended-release formulation (HTX-011) at the maximum recommended dose was 33,300 h·ng/mL, which was less than the extrapolated value for bupivacaine HCl at 400 mg/day dosing (54,300 h·ng/mL) .
Table 4: Comparative Pharmacokinetic Parameters Between Formulations
Parameter | Standard Bupivacaine HCl | Extended-Release Formulations | Clinical Significance |
---|---|---|---|
AUC₀₋₂₄ | Higher initial exposure | Lower initial exposure | Potentially reduced risk of early toxicity |
AUCinf | Variable based on dose | Extended exposure profile | Prolonged analgesic effect |
Cmax | Higher peak concentrations | Lower peak concentrations | Potentially improved safety profile |
Ratio of AUC₀₋₂₄ to AUCinf | Higher proportion | Lower proportion | Different release kinetics |
These pharmacokinetic differences translate to potential clinical advantages for extended-release formulations, particularly for post-surgical pain management requiring prolonged analgesia.
Regulatory Status and Availability
Bupivacaine hydrochloride maintains an important position in healthcare globally:
-
It is included on the World Health Organization's List of Essential Medicines
-
Available as both branded products (Marcaine, Sensorcaine, Posimir) and generic formulations
-
First discovered in 1957 and has maintained a central role in anesthetic practice
-
Various formulations have received regulatory approval across multiple jurisdictions
Research Developments
Recent research continues to expand the understanding and applications of bupivacaine hydrochloride:
Novel Applications
Ongoing research continues to explore new applications and delivery methods for bupivacaine hydrochloride, focusing particularly on:
-
Extended-release formulations for prolonged analgesia
-
Targeted delivery systems to minimize systemic absorption
-
Combination with other analgesic agents for multimodal pain management
-
Novel implantable devices for site-specific administration
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume